molecular formula C54H92N10O18 B13837155 N5-HydroxylaminoCaspofungin

N5-HydroxylaminoCaspofungin

Cat. No.: B13837155
M. Wt: 1169.4 g/mol
InChI Key: FKXCJLSAUJMJMT-WTPMVNKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N5-HydroxylaminoCaspofungin is a derivative of Caspofungin Acetate, an echinocandin antifungal drug. Caspofungin inhibits the synthesis of β (1,3)-D-glucan, an essential component of the fungal cell wall, making it effective against invasive fungal infections . This compound retains these antifungal properties while potentially offering enhanced efficacy or stability.

Chemical Reactions Analysis

N5-HydroxylaminoCaspofungin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N5-HydroxylaminoCaspofungin has several scientific research applications:

Mechanism of Action

N5-HydroxylaminoCaspofungin exerts its effects by inhibiting the synthesis of β (1,3)-D-glucan, an essential component of the fungal cell wall. This inhibition disrupts the integrity of the cell wall, leading to fungal cell death. The primary molecular target is β (1,3)-glucan synthase, an enzyme responsible for the synthesis of β (1,3)-D-glucan .

Comparison with Similar Compounds

N5-HydroxylaminoCaspofungin can be compared with other echinocandin antifungal agents such as:

This compound is unique due to the presence of the hydroxylamine group, which may enhance its antifungal activity or stability compared to other echinocandins.

Properties

Molecular Formula

C54H92N10O18

Molecular Weight

1169.4 g/mol

IUPAC Name

acetic acid;N-[(5R,11S,13R,20S,22R,24R,29S)-24-[2-aminoethyl(hydroxy)amino]-5-[(1R)-3-amino-1-hydroxypropyl]-8-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-13,22,29-trihydroxy-17-[(1R)-1-hydroxyethyl]-3,7,10,16,19,27-hexaoxo-1,6,9,15,18,26-hexazatricyclo[26.3.0.011,15]hentriacontan-20-yl]dodecanamide

InChI

InChI=1S/C52H88N10O16.C2H4O2/c1-3-4-5-6-7-8-9-10-11-12-42(70)56-38-24-34(65)23-32(62(78)22-20-54)27-55-51(76)45-41(69)18-21-60(45)28-35(66)25-37(40(68)17-19-53)57-50(75)44(47(72)46(71)31-13-15-33(64)16-14-31)59-49(74)39-26-36(67)29-61(39)52(77)43(30(2)63)58-48(38)73;1-2(3)4/h13-16,30,32,34,36-41,43-47,63-65,67-69,71-72,78H,3-12,17-29,53-54H2,1-2H3,(H,55,76)(H,56,70)(H,57,75)(H,58,73)(H,59,74);1H3,(H,3,4)/t30-,32-,34+,36-,37-,38+,39+,40-,41+,43?,44?,45?,46+,47+;/m1./s1

InChI Key

FKXCJLSAUJMJMT-WTPMVNKMSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@H]1C[C@H](C[C@H](CNC(=O)C2[C@H](CCN2CC(=O)C[C@@H](NC(=O)C(NC(=O)[C@@H]3C[C@H](CN3C(=O)C(NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)N(CCN)O)O.CC(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)NC1CC(CC(CNC(=O)C2C(CCN2CC(=O)CC(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)N(CCN)O)O.CC(=O)O

Origin of Product

United States

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